

CBZ-aminoxy-PEG8-acid molecular weight and formula

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Compound of Interest

Compound Name: CBZ-aminoxy-PEG8-acid

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In-Depth Technical Guide: CBZ-aminoxy-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **CBZ-aminoxy-PEG8-acid**, a heterobifunctional linker molecule integral to advancements in bioconjugation and proteomics.

Core Physicochemical Data

CBZ-aminoxy-PEG8-acid is a versatile tool in chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1] Its structure features a carboxybenzyl (CBZ) protected aminoxy group at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to different molecular entities. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous environments.^[2]

The key quantitative data for this molecule are summarized in the table below.

Parameter	Value	Reference
Molecular Formula	C ₂₇ H ₄₅ NO ₁₃	[3][4]
Molecular Weight	591.65 g/mol	[3][4]
CAS Number	2353410-09-8	[3][4]

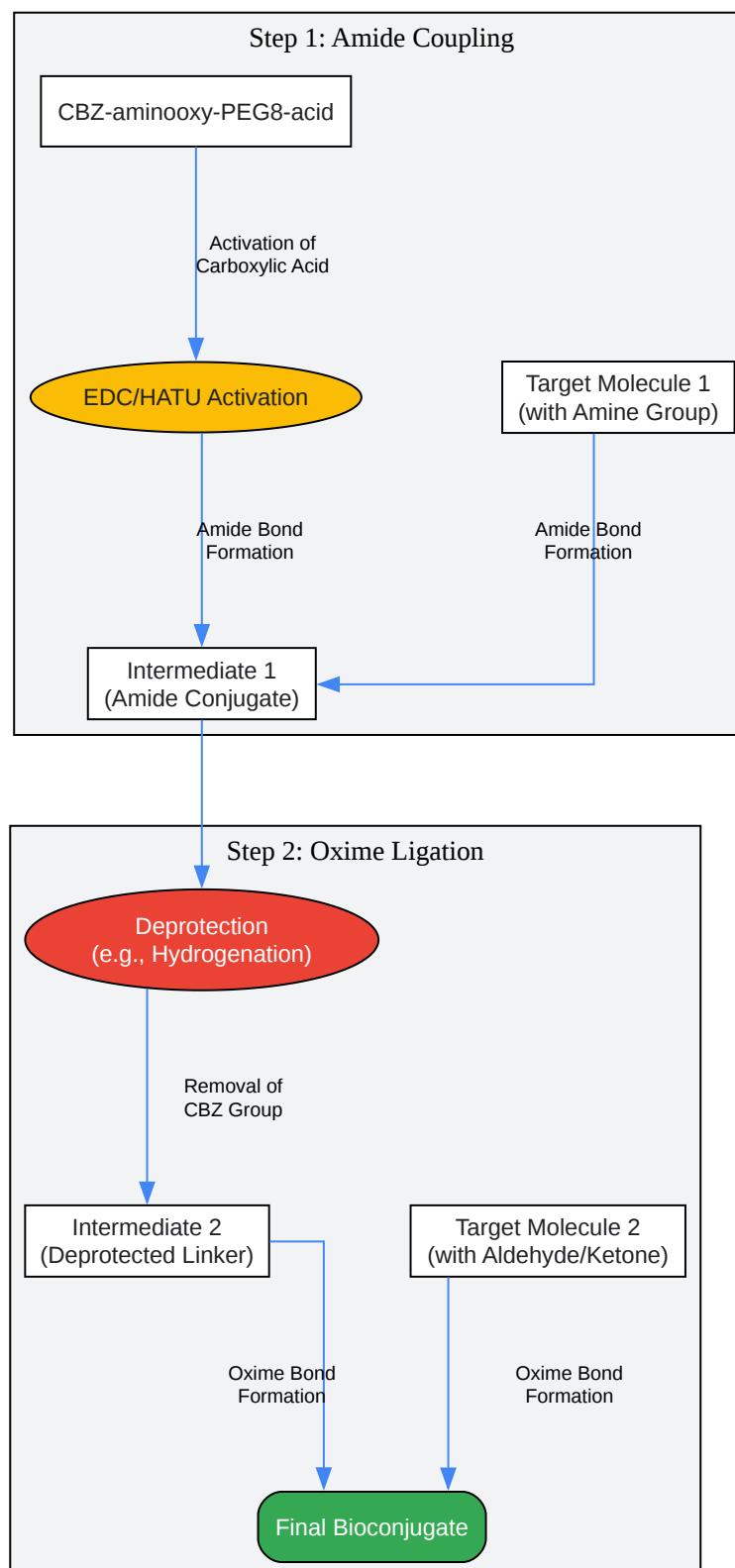
Experimental Protocols and Applications

CBZ-aminoxy-PEG8-acid serves as a linker to covalently connect two different molecules. A typical experimental workflow involves two main steps:

- Amide Bond Formation: The terminal carboxylic acid can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][5] This activated acid readily reacts with primary amine groups on a target molecule (e.g., a protein, antibody, or E3 ligase ligand) to form a stable amide bond.[2][5]
- Oxime Bond Formation: The CBZ protecting group on the aminoxy moiety can be removed under specific conditions, such as catalytic hydrogenation or by using strong acids, to reveal the reactive aminoxy group.[5] This deprotected group can then specifically react with an aldehyde or ketone on a second target molecule to form a stable oxime linkage.[6] This selective reactivity is highly valuable for site-specific modifications.

Visualized Workflow: Bioconjugation Strategy

The following diagram illustrates the logical workflow for utilizing **CBZ-aminoxy-PEG8-acid** in a typical bioconjugation experiment to link a protein to a small molecule.

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Sequential bioconjugation workflow.

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